

standard operating procedure for using 1-(chloromethyl)-1H-pyrazole hydrochloride

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Compound of Interest

Compound Name: 1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1601966

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Application Notes and Protocols: 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Abstract

This document provides a comprehensive technical guide for the safe handling and effective use of **1-(chloromethyl)-1H-pyrazole hydrochloride** (CAS No. 73901-67-4) in research and development settings.^{[1][2]} As a reactive alkylating agent and a valuable building block for heterocyclic synthesis, this compound is of significant interest to researchers in medicinal chemistry and drug development.^{[3][4]} This guide outlines its chemical and physical properties, detailed safety protocols, and step-by-step procedures for its application in N-alkylation reactions. The causality behind experimental choices and safety measures is explained to ensure both successful scientific outcomes and the highest standards of laboratory safety.

Introduction: A Versatile Pyrazole Building Block

1-(Chloromethyl)-1H-pyrazole hydrochloride is a member of the pyrazole class of heterocyclic compounds, which are core components in numerous FDA-approved drugs and biologically active molecules.^{[5][6]} Its utility stems from the presence of a highly reactive chloromethyl group attached to the pyrazole ring, making it an efficient electrophile for introducing the pyrazole moiety into a wide range of molecular scaffolds.^{[3][4]} The

hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The primary application of this reagent is in N-alkylation reactions, where it serves as a precursor for the synthesis of more complex substituted pyrazoles.^{[5][7][8]} These derivatives are actively investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[4] Understanding the reactivity and handling requirements of this compound is therefore crucial for its effective and safe utilization in the synthesis of novel chemical entities.

Compound Profile and Physicochemical Data

A clear understanding of the physicochemical properties of **1-(chloromethyl)-1H-pyrazole hydrochloride** is fundamental to its proper use.

Property	Value	Source
CAS Number	73901-67-4	--INVALID-LINK-- [1]
Molecular Formula	C ₄ H ₆ Cl ₂ N ₂	--INVALID-LINK-- [1]
Molecular Weight	153.01 g/mol	--INVALID-LINK-- [1]
IUPAC Name	1-(chloromethyl)pyrazole;hydrochloride	--INVALID-LINK-- [1]
Appearance	Solid (Form may vary)	--INVALID-LINK--
Primary Hazards	Corrosive, Skin Irritant, Serious Eye Damage, Respiratory Irritant	--INVALID-LINK-- [1]

Safety and Handling: A Self-Validating System of Precaution

1-(Chloromethyl)-1H-pyrazole hydrochloride is a hazardous substance that demands strict adherence to safety protocols. The chloromethyl group makes it a potent alkylating agent, which can react with biological nucleophiles, necessitating measures to prevent exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the following hazard statements:

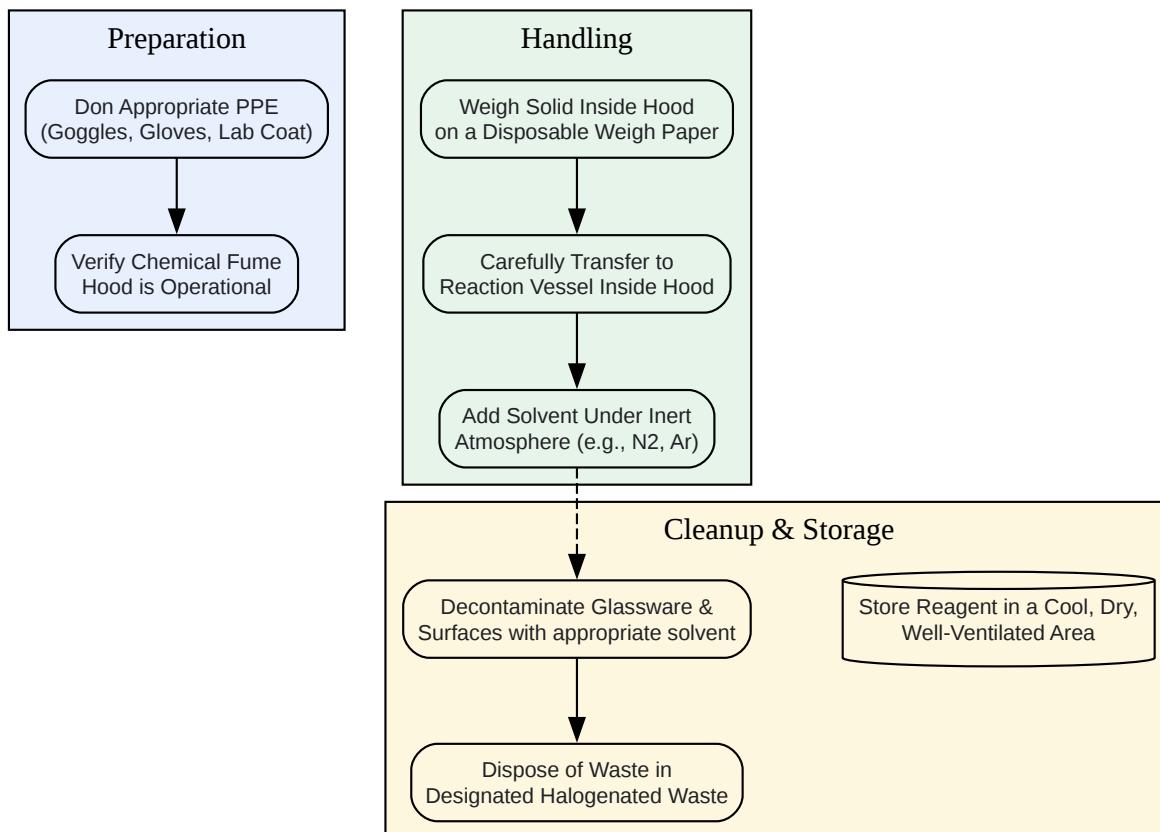
- H315: Causes skin irritation.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)[\[9\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Mandatory PPE:

- Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[\[10\]](#)[\[11\]](#)
- Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[\[10\]](#)
- Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure complete skin coverage.[\[10\]](#)
- Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[\[11\]](#)

Engineering Controls and Storage

Workflow for Safe Handling:



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Caption: Workflow for safely handling **1-(chloromethyl)-1H-pyrazole hydrochloride**.

- Ventilation: Use this chemical only in a well-ventilated area, preferably a certified chemical fume hood.[11][12]
- Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] It should be segregated from incompatible materials such as strong bases and oxidizing agents.[13][14] The storage area should be clearly marked as containing corrosive and irritant materials.
- Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed

container for disposal as hazardous chemical waste. Do not use combustible materials like paper towels to clean up spills of alkylating agents.

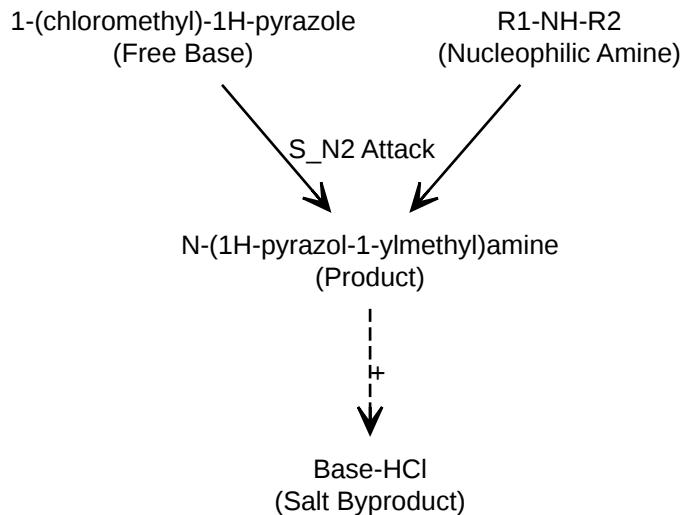
Application Protocol: N-Alkylation of Amines

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine using **1-(chloromethyl)-1H-pyrazole hydrochloride**. This reaction forms a new carbon-nitrogen bond, attaching the pyrazolemethyl group to the amine.

Rationale and Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group. The hydrochloride salt must first be neutralized in situ or beforehand to free the reactive chloromethyl pyrazole base. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:



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Caption: General SN2 reaction mechanism for N-alkylation.

Materials and Equipment

- **1-(chloromethyl)-1H-pyrazole hydrochloride**
- Substrate amine (e.g., aniline, morpholine)
- Anhydrous, polar aprotic solvent (e.g., Acetonitrile, DMF)
- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Experimental Procedure

- Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 eq.) and anhydrous acetonitrile (volume sufficient to make a ~0.1 M solution) to a dry round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add a non-nucleophilic base such as DIPEA (2.2 eq.) or potassium carbonate (2.5 eq.) to the stirring solution. The excess base is crucial to neutralize both the hydrochloride salt of the reagent and the HCl generated during the reaction.
- Reagent Addition: In the chemical fume hood, carefully weigh **1-(chloromethyl)-1H-pyrazole hydrochloride** (1.1 eq.) and add it portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
- Workup:

- Once the reaction is complete, filter the mixture if a solid base like K_2CO_3 was used.
- Concentrate the solution under reduced pressure using a rotary evaporator.
- Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.
- Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.

• Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated pyrazole product.

Conclusion

1-(chloromethyl)-1H-pyrazole hydrochloride is a potent and useful reagent for synthetic chemistry. Its reactivity as an alkylating agent requires careful and informed handling.^[3] By adhering to the stringent safety protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their synthetic programs, particularly in the development of novel heterocyclic compounds for drug discovery.

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